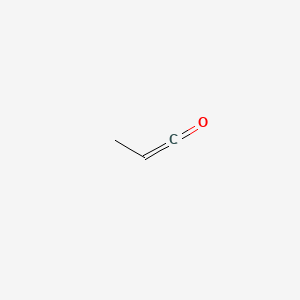

Methylketene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6004-44-0 |

|---|---|

Molecular Formula |

C3H4O |

Molecular Weight |

56.06 g/mol |

InChI |

InChI=1S/C3H4O/c1-2-3-4/h2H,1H3 |

InChI Key |

UYLUJGRCKKSWHS-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Methylketene: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of methylketene (CH₃CH=C=O), a reactive and versatile intermediate in organic synthesis. Due to its high reactivity, this compound is typically generated in situ for immediate use in subsequent reactions. This guide details a common and effective method for its preparation via pyrolysis and outlines the key spectroscopic techniques for its characterization.

Synthesis of this compound

The most reliable and commonly cited method for generating a pure gaseous flow of this compound is through the flash vacuum pyrolysis of propionic anhydride (B1165640).[1] This process involves the thermal decomposition of the anhydride at high temperatures, yielding this compound and propanoic acid as the primary products.

Experimental Protocol: Pyrolysis of Propionic Anhydride

This protocol is adapted from the methodology described for spectroscopic analysis of this compound.[1]

Objective: To generate a stream of gaseous this compound for immediate use or characterization.

Materials:

-

Propionic anhydride (reagent grade, purchased from a commercial supplier like Aldrich, used without further purification).[1]

-

Cold bath materials (e.g., dry ice/acetone or a cryocooler) capable of reaching -70°C.

-

High-temperature tube furnace capable of reaching 600°C.

-

Vacuum pump and associated glassware for a flash vacuum pyrolysis (FVP) setup.

-

Quartz pyrolysis tube.

Procedure:

-

Apparatus Setup: Assemble the flash vacuum pyrolysis apparatus. The setup consists of a sample flask for the propionic anhydride, a quartz tube passing through the tube furnace, a cold trap, and a connection to a high-vacuum pump.

-

Pyrolysis: Heat the tube furnace to a stable temperature of 600°C.

-

Reactant Introduction: Introduce the propionic anhydride into the heated quartz tube under vacuum. The anhydride vaporizes and passes through the hot zone.

-

Decomposition: At 600°C, the propionic anhydride undergoes thermal decomposition to form this compound and propanoic acid.

-

Purification by Selective Condensation: The gaseous mixture exiting the furnace is immediately passed through a cold trap maintained at -70°C.[1]

-

Product Collection: The propanoic acid, having a higher boiling point, condenses in the cold trap. The more volatile this compound passes through the trap as a pure gaseous flow, which can then be directed to another reaction vessel or into a spectrometer for analysis.[1]

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Methylketene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylketene (CH₃CHCO), a member of the ketene (B1206846) family of organic compounds, is a highly reactive intermediate with significant utility in organic synthesis. Its unique electronic structure, characterized by cumulated double bonds, governs its reactivity and makes it a valuable tool for constructing complex molecular architectures, including those found in medicinally relevant compounds. This technical guide provides a comprehensive overview of the electronic structure, bonding, and molecular geometry of this compound, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in understanding and harnessing its chemical properties.

Electronic Structure and Bonding

The electronic structure of this compound is central to its chemical behavior. The molecule features a linear C=C=O functional group, a key characteristic of ketenes. The central carbon atom is sp-hybridized, forming sigma bonds with the adjacent sp²-hybridized carbon of the vinyl group and the sp-hybridized carbon of the carbonyl group. The terminal carbonyl carbon is also sp-hybridized. This arrangement results in two perpendicular π systems. One π system is in the plane of the C-C-H vinyl group, and the other is perpendicular to it.

This bonding arrangement leads to a high degree of electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. The π system also allows this compound to participate in various pericyclic reactions, most notably [2+2] cycloadditions, which are instrumental in the synthesis of β-lactams, core structures in many antibiotic drugs.

Molecular Geometry

The precise molecular geometry of this compound has been elucidated through microwave spectroscopy studies. These investigations have provided accurate measurements of bond lengths and angles, offering a detailed picture of its three-dimensional structure.

Quantitative Structural Data

The structural parameters of this compound, as determined by microwave spectroscopy, are summarized in the table below.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C=O | 1.171 | [1][2] |

| C=C | 1.306 | [1][2] |

| C-C | 1.518 | [1][2] |

| C-H (vinyl) | 1.083 | [1][2] |

| C-H (methyl) | 1.083 - 1.11 | [1][2] |

| Bond Angles (°) | ||

| ∠CCC | 122.6 | [1][2] |

| ∠C(1)C(2)H(2) | 113.7 | [1][2] |

| ∠HCH | 108.8 - 109.9 | [1][2] |

Internal Rotation and Dipole Moment

A key feature of this compound's structure is the internal rotation of the methyl group around the C-C single bond. The barrier to this rotation has been determined from the splittings of rotational transitions in its microwave spectrum.

Quantitative Rotational and Dipole Moment Data

| Parameter | Value | Reference |

| Barrier to Internal Rotation (V₃) | 1177 ± 20 cal/mole (411 ± 7 cm⁻¹) | [1][2] |

| 429.37 ± 0.11 cm⁻¹ | [3] | |

| Dipole Moment (Debye) | ||

| Total (μ) | 1.79 D | [1][2] |

| Component a (μₐ) | 1.755 D | [1][2] |

| Component b (μₑ) | 0.35 D | [1][2] |

Experimental Protocols

The determination of the electronic and molecular structure of this compound relies on sophisticated experimental techniques, primarily microwave spectroscopy and computational chemistry.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, highly accurate molecular geometries and other molecular properties can be determined.

Methodology:

-

Sample Preparation: this compound is synthesized in situ due to its high reactivity and tendency to polymerize.[1] A common method involves the pyrolysis of propanoic anhydride.[3] The gaseous sample is then introduced into the spectrometer at low pressure (typically a few millitorr).

-

Instrumentation: A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is often employed. This instrument uses a fast-passage pulse to polarize the molecules over a broad frequency range, followed by the detection of the free induction decay (FID) which contains the rotational transition information.

-

Data Acquisition: The FID is recorded in the time domain and then Fourier transformed to obtain the frequency domain spectrum. Spectra are often recorded at low temperatures (a few Kelvin) to simplify the spectrum by reducing the population of vibrationally excited states.

-

Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes. For a molecule with internal rotation like this compound, the spectrum is more complex due to the coupling of the overall rotation with the internal rotation of the methyl group. The analysis is often performed using specialized software programs like RAM36, which employs the rho-axis method to fit the spectrum and determine the rotational constants, barrier to internal rotation, and other spectroscopic parameters.[3]

Computational Chemistry

Quantum chemical calculations are a powerful tool to complement experimental data and provide deeper insights into the electronic structure and properties of molecules.

Methodology:

-

Method Selection: A variety of computational methods can be used, ranging from density functional theory (DFT) to more accurate ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory. The choice of method and basis set is crucial for obtaining reliable results. For this compound, methods such as MP2 with augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) have been shown to provide good agreement with experimental data.[3]

-

Geometry Optimization: The first step is to perform a geometry optimization to find the minimum energy structure of the molecule. This provides theoretical bond lengths and angles that can be compared with experimental values.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR and Raman).

-

Property Calculations: Other properties such as the dipole moment, rotational constants, and the barrier to internal rotation can also be calculated. The rotational barrier is typically determined by performing a relaxed potential energy surface scan, where the dihedral angle of the methyl group is varied and the energy is calculated at each step.

Visualization of Key Concepts

To visually represent the relationships between the core concepts of this compound's electronic structure and its experimental and theoretical characterization, the following diagram is provided.

References

Spectroscopic Identification of Methylketene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of methylketene (CH₃CHCO). It details the experimental protocols for microwave, infrared, and photoelectron spectroscopy, and presents key quantitative data in structured tables for comparative analysis. Additionally, this guide includes workflow diagrams to illustrate the experimental and analytical processes involved in the spectroscopic study of this highly reactive molecule.

Introduction to this compound

This compound is a reactive organic compound of significant interest in various chemical fields, including atmospheric chemistry and organic synthesis. Its transient nature necessitates the use of sensitive and high-resolution spectroscopic techniques for its unambiguous identification and structural elucidation. This guide focuses on the primary spectroscopic methods that have been successfully employed to characterize this compound in the gas phase.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules, from which accurate molecular structures and other molecular properties, such as dipole moments, can be determined.

Experimental Protocol

The investigation of the rotational spectrum of this compound has been conducted using millimeter-wave spectroscopy. A typical experimental setup involves the following steps:

-

Sample Preparation: this compound is an unstable species and is often prepared in situ. A common method is the pyrolysis of a suitable precursor, such as propionic anhydride, at elevated temperatures. The products are then rapidly cooled and introduced into the spectrometer.

-

Spectrometer Setup: A millimeter-wave spectrometer operating in the frequency range of 50 to 330 GHz is employed.[1] The spectrometer typically consists of a radiation source (e.g., a Gunn diode-driven multiplier chain), a temperature-controlled absorption cell, and a sensitive detector (e.g., a liquid-helium-cooled InSb bolometer).

-

Data Acquisition: The rotational spectrum is recorded at room temperature.[1] The high resolution of this technique allows for the observation of fine and hyperfine structures in the rotational transitions.

-

Spectral Analysis: The assignment of the observed rotational transitions is facilitated by initial predictions from quantum-chemical calculations. The analysis of the complex spectrum, which is complicated by the internal rotation of the methyl group, is performed using specialized programs like the Rho-Axis Method (RAM).[1]

Quantitative Data: Rotational and Centrifugal Distortion Constants

The analysis of the millimeter-wave spectrum of this compound has yielded precise rotational and centrifugal distortion constants for the ground and first torsional excited states. These constants are crucial for predicting the rotational spectrum and for the potential astronomical detection of this compound.

| Parameter | Ground State | v₁₈ = 1 |

| A (MHz) | 38664.0 (assumed) | 38664.0 (assumed) |

| B (MHz) | 4557.52554(12) | 4561.7377(11) |

| C (MHz) | 4331.06015(12) | 4322.1873(10) |

| DJ (kHz) | 1.3413(15) | 1.353(12) |

| DJK (kHz) | 146.42(12) | 134.7(10) |

| DK (kHz) | 4600 (assumed) | 4600 (assumed) |

| d₁ (kHz) | -0.2229(22) | -0.221(16) |

| d₂ (kHz) | -0.0454(12) | -0.0385(88) |

Table 1: Spectroscopic constants for the ground and first torsional excited state of this compound.[1]

Molecular Structure and Dipole Moment

Microwave spectroscopy has also been instrumental in determining the molecular structure and dipole moment of this compound. The structural parameters have been obtained through the analysis of the spectra of various isotopic species.[2][3]

| Parameter | Value |

| r(C=O) (Å) | 1.171 |

| r(C=C) (Å) | 1.306 |

| r(C-C) (Å) | 1.518 |

| ∠(CCC) (°) | 122.6 |

| μa (D) | 1.755 |

| μb (D) | 0.35 |

| μtotal (D) | 1.79 |

Table 2: Selected structural parameters and dipole moment components of this compound.[2][3]

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule. The IR spectrum of this compound provides a characteristic fingerprint that can be used for its identification and for understanding its vibrational dynamics.

Experimental Protocol

The gas-phase infrared spectrum of this compound has been investigated using Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Handling: Due to its reactivity, obtaining a pure sample of this compound for IR analysis is challenging. The spectrum is typically recorded by flowing the gaseous sample through a long-path gas cell.

-

Instrumentation: A high-resolution FTIR spectrometer is used to record the spectrum over a wide spectral range (e.g., 100 to 6100 cm⁻¹).[4]

-

Spectral Resolution: Resolutions between 0.05 and 0.25 cm⁻¹ are employed to resolve the rotational fine structure of the vibrational bands.[4]

-

Data Analysis: The identification of the fundamental vibrational modes and combination bands is achieved through comparison with theoretical predictions from quantum-chemical calculations.

Quantitative Data: Vibrational Frequencies

The analysis of the high-resolution infrared spectrum has led to the identification and assignment of the fundamental vibrational frequencies of this compound. Both experimental and computationally derived anharmonic frequencies are available.

| Mode | Symmetry | Experimental (cm⁻¹)[5] | Anharmonic (Computed, cm⁻¹)[5] | Description |

| ν₁ | A' | ~3018 | 2942 | CH₃ asym. stretch |

| ν₂ | A' | ~2945 | 2857 | CH₃ sym. stretch |

| ν₃ | A' | 2136 | 2133 | C=C=O asym. stretch |

| ν₄ | A' | 1448 | 1450 | CH₃ asym. deformation |

| ν₅ | A' | 1385 | 1383 | CH₃ sym. deformation |

| ν₆ | A' | 1165 | 1159 | C-C stretch |

| ν₇ | A' | 988 | 988 | CH rock |

| ν₈ | A' | 622 | 621 | C-C=O in-plane bend |

| ν₉ | A' | 524 | 525 | CH₃ rock |

| ν₁₀ | A'' | ~3018 | 2942 | CH₃ asym. stretch |

| ν₁₁ | A'' | 1448 | 1450 | CH₃ asym. deformation |

| ν₁₂ | A'' | 932 | 932 | C-H out-of-plane bend |

| ν₁₃ | A'' | 506 | 507 | C-C=O out-of-plane bend |

| ν₁₄ | A'' | 135 | 125 | CH₃ torsion |

Table 3: Experimental and computed anharmonic vibrational frequencies of this compound.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the electronic structure and bonding in a molecule by measuring the kinetic energies of electrons ejected upon photoionization.

Experimental Protocol

The photoelectron spectrum of this compound has been studied using synchrotron radiation coupled with a photoelectron photoion coincidence (PEPICO) spectrometer.

-

Ionization Source: Linearly polarized synchrotron radiation in the energy range of 8.7–15.5 eV is used to ionize the this compound sample.[6]

-

Sample Introduction: The gaseous sample is introduced into the ionization region of the spectrometer.

-

Electron and Ion Detection: The kinetic energies of the photoelectrons are measured, and the corresponding ions are detected in coincidence. This technique allows for mass-selected photoelectron spectra.

-

Spectral Simulation: The interpretation of the experimental photoelectron spectrum is aided by theoretical simulations. These simulations involve the calculation of Franck-Condon factors, which describe the overlap between the vibrational wavefunctions of the neutral molecule and the cation.[5][6]

Quantitative Data: Ionization Energy

The adiabatic ionization energy of this compound has been determined both experimentally and computationally.

| Method | Adiabatic Ionization Energy (eV) |

| Experimental (PEPICO) | 9.07 ± 0.01 |

| Computed (CCSD(T)) | 9.087 |

Table 4: Experimental and computed adiabatic ionization energy of this compound.[5][6]

Visualizations of Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic identification process for this compound.

Caption: Experimental workflow for the spectroscopic identification of this compound.

Caption: Logical relationship in the analysis of spectroscopic data for this compound.

Conclusion

The spectroscopic identification of this compound is a multifaceted process that relies on the complementary information provided by microwave, infrared, and photoelectron spectroscopy. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists working with this and other reactive molecules. The combination of high-resolution experimental techniques and sophisticated theoretical calculations is essential for the accurate characterization of such transient species.

References

- 1. Reassignment of the Photoelectron Spectrum of this compound Using a Hybrid Model of Harmonic and Anharmonic Oscillators to Compute Franck–Condon Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave Spectrum, Molecular Structure, Barrier to Internal Rotation, and Dipole Moment of this compound | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Thermal Pathway: A Technical Guide to the Gas-Phase Decomposition of Propanoyl Chloride to Methylketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of ketenes, highly reactive intermediates, is a cornerstone of modern organic synthesis. While the generation of methylketene from propanoyl chloride is commonly achieved through base-mediated dehydrochlorination, the direct thermal, unimolecular decomposition pathway remains sparsely documented in experimental literature. This technical guide provides a comprehensive theoretical and practical framework for understanding and investigating the gas-phase thermal decomposition of propanoyl chloride into this compound and hydrogen chloride. By drawing analogies from well-studied thermal elimination reactions and leveraging computational chemistry principles, this document outlines a plausible reaction mechanism, proposes a detailed experimental protocol for its investigation, and presents hypothetical quantitative data to serve as a baseline for future research. This guide is intended to be a foundational resource for researchers exploring novel, gas-phase methods for ketene (B1206846) generation.

Introduction

Propanoyl chloride is a readily available C3 acyl chloride that serves as a versatile building block in organic synthesis. Its conversion to this compound (CH₃CH=C=O), a valuable and reactive intermediate for cycloadditions, esterifications, and other carbon-carbon bond-forming reactions, is of significant interest. The prevalent laboratory-scale synthesis involves the treatment of propanoyl chloride with a tertiary amine base, such as triethylamine, which facilitates the elimination of hydrogen chloride.

However, gas-phase, thermal elimination reactions offer a distinct, base-free alternative for generating reactive intermediates. These unimolecular reactions, often conducted at high temperatures and low pressures (pyrolysis), can provide clean reaction profiles and are amenable to flow chemistry setups. Despite the extensive study of thermal eliminations in other organic compounds, the specific kinetics and mechanism of the thermal decomposition of propanoyl chloride to this compound have not been extensively reported in experimental studies.

This guide aims to fill this knowledge gap by presenting a theoretically grounded overview of this reaction. We will propose a likely reaction mechanism, detail a hypothetical experimental setup for its study, and provide illustrative quantitative data derived from computational chemistry principles.

Proposed Reaction Mechanism

The thermal decomposition of propanoyl chloride is postulated to proceed via a concerted, unimolecular elimination (Ei) mechanism. This pathway involves the intramolecular abstraction of a proton from the α-carbon by the chlorine atom, leading to the simultaneous formation of a carbon-carbon double bond (the ketene) and a hydrogen-chlorine bond.

This reaction is expected to proceed through a four-membered cyclic transition state, a common feature in the pyrolysis of alkyl halides. The key steps are:

-

Activation: Thermal energy increases the vibrational energy of the propanoyl chloride molecule.

-

Transition State Formation: The molecule adopts a strained, planar four-membered ring geometry involving the carbonyl carbon, the α-carbon, the α-hydrogen, and the chlorine atom. In this state, the C-H and C-Cl bonds are partially broken, while the H-Cl and C=C bonds are partially formed.

-

Decomposition: The transition state collapses to the final products: the thermodynamically stable this compound and hydrogen chloride.

The proposed mechanism is illustrated in the diagram below.

Caption: Proposed four-membered transition state mechanism.

Quantitative Data (Theoretical)

| Parameter | Value (Hypothetical) | Unit | Description |

| Activation Energy (Ea) | 215 | kJ/mol | The minimum energy required to initiate the reaction. |

| Enthalpy of Reaction (ΔH) | +85 | kJ/mol | Indicates an endothermic reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | 205 | kJ/mol | The free energy barrier at the transition state. |

| Cα-H Bond Length (Transition State) | 1.45 | Å | Elongated C-H bond in the transition state. |

| C-Cl Bond Length (Transition State) | 2.30 | Å | Elongated C-Cl bond in the transition state. |

| H-Cl Bond Length (Transition State) | 1.50 | Å | Partially formed H-Cl bond. |

| C=C Bond Length (Transition State) | 1.40 | Å | Partially formed C=C double bond. |

Note: The data in this table is illustrative and intended to serve as a benchmark for future experimental or more advanced computational studies.

Experimental Protocols

Investigating the gas-phase pyrolysis of propanoyl chloride requires a specialized setup to handle high temperatures, low pressures, and corrosive gases. The following protocol describes a potential methodology using a flow reactor system.

Objective: To determine the reaction temperature, yield, and product distribution for the thermal decomposition of propanoyl chloride.

Apparatus:

-

Flow Reactor: A quartz tube (e.g., 50 cm length, 2 cm inner diameter) housed in a high-temperature tube furnace with a programmable temperature controller.

-

Reactant Delivery System: A syringe pump to deliver liquid propanoyl chloride to a heated injection port for vaporization. A mass flow controller to regulate an inert carrier gas (e.g., Nitrogen or Argon).

-

Pressure Control: A vacuum pump connected to the reactor outlet, with a pressure transducer and controller to maintain a constant low pressure (e.g., 1-50 Torr).

-

Product Trapping: A cold trap (liquid nitrogen or dry ice/acetone bath) placed between the reactor and the vacuum pump to collect condensable products.

-

Analytical Instruments:

-

In-line Fourier-Transform Infrared (FTIR) spectrometer with a gas cell to monitor the reaction progress in real-time.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for offline analysis of the trapped products.

-

Procedure:

-

System Preparation:

-

Assemble the flow reactor system, ensuring all connections are leak-tight.

-

Heat the furnace to the desired reaction temperature (e.g., starting at 500 °C and increasing in 50 °C increments for subsequent runs).

-

Evacuate the system to the target pressure.

-

Start the flow of the inert carrier gas at a set rate (e.g., 20-50 sccm).

-

-

Reactant Introduction:

-

Load a gas-tight syringe with high-purity propanoyl chloride.

-

Mount the syringe on the syringe pump and set a low, constant flow rate to introduce the vaporized reactant into the carrier gas stream.

-

-

Reaction Monitoring and Product Collection:

-

Continuously monitor the composition of the gas exiting the reactor using the in-line FTIR spectrometer. Look for the appearance of characteristic peaks for this compound (around 2150 cm⁻¹) and HCl (around 2886 cm⁻¹), and the disappearance of the propanoyl chloride C=O stretch (around 1800 cm⁻¹).

-

Allow the reaction to proceed for a set duration (e.g., 30-60 minutes) to ensure steady-state conditions and sufficient product collection in the cold trap.

-

-

Sample Analysis:

-

After the run, stop the reactant flow and cool the reactor.

-

Carefully remove the cold trap and allow it to warm to room temperature.

-

Dissolve the collected condensate in a suitable deuterated solvent (e.g., CDCl₃) for analysis.

-

Analyze the sample by GC-MS to identify and quantify the products and any unreacted starting material.

-

-

Data Analysis:

-

Calculate the conversion of propanoyl chloride and the yield of this compound at each temperature.

-

Identify any side products from the mass spectra.

-

Use the temperature-dependent yield data to estimate the optimal reaction conditions.

-

Caption: Experimental workflow for pyrolysis of propanoyl chloride.

Conclusion and Future Directions

The thermal decomposition of propanoyl chloride represents a potentially viable, albeit under-explored, route to this compound. The proposed four-membered cyclic transition state mechanism provides a solid theoretical foundation for this reaction, consistent with known principles of gas-phase thermal eliminations. While this guide presents a hypothetical framework, it offers a clear and detailed roadmap for experimental investigation.

Future work should focus on performing the described pyrolysis experiments to gather the first set of empirical data for this reaction. A thorough kinetic study, measuring reaction rates at various temperatures and pressures, would allow for the experimental determination of the activation energy. Furthermore, advanced computational studies employing higher levels of theory could refine the predicted energetic and structural parameters of the transition state, providing a deeper understanding of the reaction dynamics. The insights gained from such studies will not only elucidate this specific reaction but also contribute to the broader field of synthetic methodology for reactive intermediates.

The Historical Discovery and Chemistry of Methylketene and Its Isomers: A Technical Guide

Introduction

Ketenes, a class of organic compounds characterized by the R₂C=C=O functional group, have a rich history rooted in the early 20th century. First identified by Hermann Staudinger, these highly reactive intermediates have become invaluable tools in modern organic synthesis. Their unique electronic structure and reactivity have led to their use in the construction of complex molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of methylketene and two of its key isomers: propadienone and ethynyl (B1212043) methyl ether. The content is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, quantitative data, and the elucidation of reaction pathways.

Chapter 1: The Dawn of Ketene (B1206846) Chemistry

The field of ketene chemistry was inaugurated by the pioneering work of German chemist Hermann Staudinger. In 1905, while attempting to synthesize highly reactive radical species, he unexpectedly produced and characterized diphenylketene. This discovery marked the advent of a new class of organic compounds and laid the foundation for over a century of research into their fascinating reactivity. Staudinger's work on ketenes was a significant milestone, demonstrating the existence and synthetic potential of these transient species. His subsequent development of the Staudinger cycloaddition, a reaction between a ketene and an imine to form a β-lactam, became a cornerstone of synthetic chemistry, famously enabling the first synthesis of the antibiotic penicillin.

Chapter 2: this compound (Prop-1-en-1-one)

This compound (CH₃CH=C=O) is the simplest alkyl-substituted ketene. As a highly reactive and unstable compound, it is typically generated in situ for subsequent reactions. Its historical discovery was a gradual process of trapping and characterization rather than isolation as a stable substance.

Historical Synthesis and Characterization

While the parent compound, ketene (ethenone), was synthesized and its structure debated in 1907-1908, this compound proved more elusive. Early attempts to isolate it in a pure state were unsuccessful due to its rapid dimerization and polymerization. A 1944 study by Hurd, Perletz, and Drake detailed their attempts to prepare this compound by pyrolytic methods, including the pyrolysis of methyl ethyl ketone and various propionic esters, but they were unable to isolate the pure compound.

A significant breakthrough came in 1952 when A. D. Jenkins reported a method for the preparation of this compound and studied its dimerization. This work provided a more definitive characterization of the molecule and its reactivity.

Experimental Protocols for Synthesis

This method is based on the general principle of pyrolyzing carboxylic acid anhydrides to generate ketenes.

Workflow:

Procedure:

-

Set up a pyrolysis apparatus consisting of a quartz tube packed with porcelain pieces, heated by a tube furnace.

-

Connect one end of the tube to a dropping funnel containing propionic anhydride and the other end to a series of cold traps (e.g., cooled with dry ice/acetone).

-

Heat the furnace to approximately 700°C while passing a stream of inert gas (e.g., nitrogen) through the tube.

-

Introduce propionic anhydride dropwise into the hot tube. The anhydride undergoes elimination to form this compound and propionic acid.

-

The gaseous products are passed through the cold traps to condense the unreacted anhydride and the propionic acid byproduct.

-

The highly reactive this compound gas is then passed directly into a solution of a trapping agent (e.g., aniline (B41778) in an inert solvent) to form a stable derivative (e.g., propionanilide) for characterization and yield determination.

This is a common laboratory method for the in situ generation of this compound for synthetic applications.

Procedure:

-

Dissolve the substrate for the subsequent reaction in an inert, dry solvent (e.g., dichloromethane (B109758) or THF) in a reaction flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add a non-nucleophilic base, such as triethylamine (B128534), to the solution.

-

Slowly add propionyl chloride to the stirred solution. The triethylamine removes a proton from the α-carbon and displaces the chloride ion, generating this compound in the reaction mixture.

-

The generated this compound then reacts immediately with the substrate present in the flask.

Chemical Reactivity and Synthetic Utility

This compound, like other ketenes, does not participate in biological signaling pathways due to its high reactivity. Instead, its significance in the context of drug development lies in its utility as a versatile synthetic intermediate. The electrophilicity of the central carbonyl carbon makes it susceptible to nucleophilic attack, and the C=C double bond allows it to participate in cycloaddition reactions.

A prime example of its synthetic utility is the Staudinger [2+2] cycloaddition to form β-lactams, which are core structures in many antibiotics.

Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄O | [1][2] |

| Molecular Weight | 56.0633 g/mol | [1][2] |

| CAS Number | 6004-44-0 | [1][2] |

| Proton Affinity | 834.1 kJ/mol | [1] |

| Gas Basicity | 803.4 kJ/mol | [1] |

| Ionization Energy | 8.95 eV | [1] |

| IR Absorption (C=C=O) | ~2136 cm⁻¹ (gas phase) |

Chapter 3: Propadienone (Prop-1,2-dien-1-one)

Propadienone (H₂C=C=C=O), an isomer of this compound, is a linear cumulene. It is highly unstable and has been primarily studied in the gas phase. Its recent detection in the interstellar medium has renewed interest in its chemistry and formation pathways.

Historical Discovery and Synthesis

The terrestrial discovery of propadienone is marked by its spectroscopic characterization. A notable early study of its microwave spectrum was published by Brown et al. in 1981, which provided insights into its unusual bent-chain geometry. Propadienone is a kinetically unstable compound and has not been isolated in the condensed phase. Its discovery in the interstellar medium was reported much more recently, highlighting the unique chemical environments that exist in space.[3][4]

Experimental Protocol for Gas-Phase Generation

Propadienone is typically generated for spectroscopic analysis via flash vacuum pyrolysis of a suitable precursor.

Workflow:

Procedure:

-

Place a precursor, such as acrylic anhydride, in a sample holder which can be temperature-controlled (e.g., a water/ice bath at 0°C to regulate vapor pressure).[5]

-

Connect the sample holder to a pyrolysis tube (e.g., quartz) heated to approximately 660°C.[5]

-

The outlet of the pyrolysis tube is connected to a high-vacuum chamber containing a spectrometer (e.g., a frequency-modulation millimeter/submillimeter-wave spectrometer).[5][6]

-

The precursor is introduced into the pyrolysis tube where it fragments to produce propadienone in the gas phase.

-

The resulting gas mixture is then analyzed directly by the spectrometer to obtain its rotational spectrum.[6] The pressure inside the absorption cell is maintained at a low level (e.g., 7-10 mTorr).[5]

Quantitative Data for Propadienone

The following table summarizes key ground-state spectroscopic parameters for propadienone.

| Parameter | Value (MHz) |

| A | 30303.4837 |

| B | 4434.93928 |

| C | 3869.60098 |

| ΔJ (kHz) | 1.1965 |

| ΔJK (kHz) | 84.15 |

| ΔK (kHz) | 1021.1 |

| δJ (kHz) | 0.2222 |

| δK (kHz) | 11.23 |

Data sourced from recent spectroscopic studies and represents a global fit of rotational transitions.[6][7]

Chapter 4: Ethynyl Methyl Ether (Methoxyacetylene)

Ethynyl methyl ether (HC≡COCH₃), also known as methoxyacetylene, is another isomer of this compound. It is a potentially explosive and hazardous compound.

Historical Synthesis

The synthesis of ethynyl ethers, including methoxyacetylene, has been documented in the chemical literature. A reliable method for its preparation is through the dehydrohalogenation of a dihaloether precursor. The procedure for the related ethoxyacetylene is detailed in Organic Syntheses, and a similar procedure can be used for methoxyacetylene.[8]

Experimental Protocol for Synthesis (Adapted from Ethoxyacetylene Synthesis)

This procedure involves the dehydrohalogenation of 1,2-dichloroethyl methyl ether using sodium amide in liquid ammonia.

Workflow:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. The interstellar chemistry of H2C3O isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rotational Spectra of Unsaturated Carbon Chains Produced by Pyrolysis: The Case of Propadienone, Cyanovinylacetylene, and Allenylacetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Gas-Phase Properties of Methylketene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylketene (CH₃CHCO), a reactive organic intermediate, plays a significant role in various chemical processes, including atmospheric chemistry and combustion. A thorough understanding of its gas-phase properties is crucial for developing accurate kinetic models and for its potential applications in organic synthesis. This technical guide provides a comprehensive overview of the core gas-phase properties of this compound, including its thermochemical data, spectroscopic parameters, and reactivity. Detailed experimental protocols for key measurements are provided, along with visualizations of its unimolecular decomposition pathway.

Core Gas-Phase Properties

The fundamental gas-phase properties of this compound are summarized below. These values have been compiled from various experimental and computational studies and are essential for modeling its behavior in the gas phase.

Table 1: Thermochemical Properties of this compound

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (ΔfH°₂₉₈) | -66.9 ± 4.7 | kJ/mol | Dissociative Photoionization Mass Spectrometry | [1] |

| Ionization Energy (Adiabatic) | 8.937 ± 0.020 | eV | Photoelectron Photoion Coincidence Spectroscopy (PEPICO) | [2][3][4] |

| Proton Affinity (PA) | 845 ± 3 | kJ/mol | Ion Cyclotron Resonance Mass Spectrometry | [5] |

| Gas-Phase Basicity (GB) | 809 ± 3 | kJ/mol | Thermokinetic Method | [6] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Units | Method | Reference |

| Rotational Constant A | 38664(25) | MHz | Infrared Spectroscopy | [7] |

| Rotational Constant B | 4507.40 ± 0.11 | MHz | Microwave Spectroscopy | [8] |

| Rotational Constant C | 4136.97 ± 0.11 | MHz | Microwave Spectroscopy | [8] |

| C=C=O Antisymmetric Stretch | ~2136 | cm⁻¹ | Infrared Spectroscopy | [7] |

| C=C Stretch | ~1145 | cm⁻¹ | Infrared Spectroscopy | [7] |

| CH₃ Rocking | ~1038 | cm⁻¹ | Infrared Spectroscopy | [7] |

Experimental Protocols

Detailed methodologies for the determination of key gas-phase properties of this compound are outlined below.

Synthesis of this compound via Pyrolysis of Propionic Anhydride (B1165640)

This protocol is adapted from the method described by Derbali et al.[2][4] and Lopez et al.[8].

Apparatus:

-

A quartz tube furnace capable of reaching at least 600 °C.

-

A vacuum line equipped with a pressure gauge.

-

Two U-tube traps.

-

A cold bath at -70 °C (e.g., dry ice/acetone).

-

A cold bath at -196 °C (liquid nitrogen).

-

Propionic anhydride (precursor).

Procedure:

-

Assemble the pyrolysis setup with the quartz tube placed inside the furnace. Connect one end of the tube to the vacuum line and the other end to the series of two U-tube traps.

-

Cool the first U-tube trap to -70 °C to condense the propanoic acid byproduct.

-

Cool the second U-tube trap with liquid nitrogen (-196 °C) to collect the this compound product.

-

Evacuate the system to a pressure of approximately 0.1 mbar.

-

Heat the furnace to 600 °C.

-

Introduce propionic anhydride into the heated quartz tube at a controlled rate. The propionic anhydride will pyrolyze to form this compound and propanoic acid.

-

The gas mixture passes through the first cold trap, where the less volatile propanoic acid condenses.

-

The more volatile this compound passes through the first trap and is collected in the second trap cooled by liquid nitrogen.

-

After the pyrolysis is complete, the collected this compound can be purified by trap-to-trap distillation under vacuum.

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy

This protocol is based on the experimental setup described by Derbali et al.[2][4].

Apparatus:

-

Synchrotron radiation source providing tunable vacuum ultraviolet (VUV) photons.

-

A gas-phase photoionization spectrometer equipped with a velocity map imaging (VMI) electron spectrometer and a time-of-flight (TOF) ion spectrometer.

-

A pyrolysis source for in-situ generation of this compound (as described above).

-

Data acquisition system for coincident detection of electrons and ions.

Procedure:

-

Generate a molecular beam of this compound by pyrolysis of propionic anhydride and introduce it into the ionization region of the spectrometer.

-

Cross the molecular beam with a monochromatized VUV photon beam from the synchrotron.

-

The VUV photons ionize the this compound molecules.

-

The resulting photoelectrons and photoions are accelerated in opposite directions by a static electric field.

-

The photoelectrons are focused onto a position-sensitive detector using a VMI lens system, which allows for the measurement of their kinetic energy and angular distribution.

-

The photoions are accelerated through a TOF mass spectrometer and detected.

-

The detection of an electron and an ion in coincidence allows for the mass-selection of the photoionization events.

-

By scanning the photon energy and recording the electron kinetic energy spectrum for each ion mass, the threshold photoelectron spectrum (TPES) and state-selective photoionization cross-sections can be obtained.

-

The adiabatic ionization energy is determined from the onset of the first vibrational band in the TPES.

Millimeter-wave Spectroscopy

This protocol is based on the experimental setup described by Lopez et al.[8].

Apparatus:

-

A millimeter-wave spectrometer consisting of a frequency synthesizer, a series of frequency multipliers, and a detector.

-

A vacuum chamber containing a gas cell.

-

A pyrolysis source for the production of this compound.

-

A pressure gauge.

Procedure:

-

Synthesize this compound using the pyrolysis method described previously and introduce the purified gas into the gas cell within the vacuum chamber.

-

Maintain the pressure in the cell at a low value (e.g., a few tens of mTorr) to minimize pressure broadening of the spectral lines.

-

Generate millimeter-wave radiation using the frequency synthesizer and multipliers.

-

Pass the radiation through the gas cell.

-

Detect the radiation that passes through the cell.

-

Scan the frequency of the radiation and record the absorption of radiation by the this compound molecules.

-

The resulting absorption spectrum will show a series of sharp lines corresponding to the rotational transitions of the molecule.

-

Analyze the frequencies of these transitions using a suitable Hamiltonian model to determine the rotational constants (A, B, and C) and other spectroscopic parameters of this compound.

Gas-Phase Reactivity

Unimolecular Decomposition

Upon photoionization, this compound can undergo unimolecular decomposition. The primary dissociation channel involves the loss of a carbon monoxide (CO) molecule to form the ethylidene radical cation (CH₃CH⁺).[2][3][4]

Reaction with Hydroxyl Radical

The reaction of this compound with the hydroxyl (OH) radical is an important process in atmospheric chemistry. Theoretical studies suggest that the reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, followed by decomposition of the resulting adduct.[9]

Conclusion

This technical guide has provided a detailed overview of the essential gas-phase properties of this compound. The tabulated thermochemical and spectroscopic data serve as a valuable resource for computational and experimental studies. The provided experimental protocols offer a practical guide for the synthesis and characterization of this important reactive intermediate. The visualized reaction pathways for its unimolecular decomposition and reaction with the hydroxyl radical offer insights into its gas-phase reactivity. This compilation of information is intended to be a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Unimolecular decomposition of methyl ketene and its dimer in the gas phase: theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cosmicchemist.com [cosmicchemist.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The millimeter-wave spectrum of methyl ketene and the astronomical search for it | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. researchgate.net [researchgate.net]

Theoretical Underpinnings of Methylketene Stability: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical calculations governing the stability of methylketene (CH₃CHCO), a reactive intermediate of significant interest in organic synthesis and atmospheric chemistry. By examining its thermodynamic and kinetic stability in relation to its isomers, vinyl alcohol and propynol (B8291554), this document provides a foundational understanding for professionals in drug development and chemical research.

Core Concepts: Thermodynamic versus Kinetic Stability

The stability of a molecule can be assessed from two perspectives: thermodynamic and kinetic. Thermodynamic stability refers to the inherent energy of a molecule relative to its isomers. A molecule is considered thermodynamically more stable if it resides at a lower point on the potential energy surface. Kinetic stability, on the other hand, is related to the energy barrier that must be overcome for the molecule to isomerize or decompose. A high activation energy barrier imparts greater kinetic stability, even if the molecule is thermodynamically less favorable.

Theoretical Calculations of this compound and its Isomers

A variety of computational methods have been employed to determine the relative energies and isomerization barriers of C₃H₄O isomers. High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) are commonly used in conjunction with extensive basis sets (e.g., aug-cc-pVTZ) to achieve high accuracy.

Relative Energies of C₃H₄O Isomers

Theoretical calculations consistently show that propenal (acrolein) is the most stable C₃H₄O isomer. This compound is a close second in stability, followed by its enol tautomer, vinyl alcohol, and the acetylenic isomer, propynol. The relative energies are influenced by factors such as bond strengths, resonance stabilization, and hyperconjugation.

Table 1: Calculated Relative Energies of C₃H₄O Isomers

| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| This compound | CCSD(T) | aug-cc-pVTZ | 0.0 | [1] |

| trans-Propenal | CCSD(T) | aug-cc-pVTZ | -0.67 | [1] |

| Vinyl Alcohol | G4 | 11.5 | ||

| Propynol | Not Found | Not Found | Not Found |

Note: The energy of this compound is taken as the reference (0 kcal/mol). A negative value indicates greater stability.

Isomerization Pathways and Activation Barriers

The isomerization of this compound to its more stable tautomer, vinyl alcohol, and the rearrangement to propynol are crucial reaction pathways that determine its kinetic persistence. These transformations proceed through specific transition states, and the energy required to reach these transition states represents the activation barrier.

Table 2: Calculated Activation Barriers for this compound Isomerization

| Reaction | Computational Method | Basis Set | Activation Barrier (kcal/mol) | Reference |

| This compound → Vinyl Alcohol | Not explicitly found | Not explicitly found | Not explicitly found | |

| Vinyl Alcohol → Acetaldehyde (B116499) | CBS-QB3 | 55.9 | [2] | |

| This compound → Propynol | Not explicitly found | Not explicitly found | Not explicitly found |

Note: The activation barrier for the analogous vinyl alcohol to acetaldehyde tautomerization is provided for context, as a direct high-level calculation for the this compound isomerization was not found in the initial searches.

Experimental Protocols

The synthesis and characterization of the highly reactive and unstable this compound molecule require specialized experimental techniques.

Synthesis of this compound via Pyrolysis

A common laboratory method for the preparation of this compound is the gas-phase pyrolysis of propionic anhydride (B1165640) or propionaldehyde.

Detailed Methodology:

-

Apparatus Setup: A pyrolysis apparatus consisting of a quartz tube packed with quartz wool is heated by a tube furnace. The outlet of the pyrolysis tube is connected to a series of cold traps (typically cooled with liquid nitrogen) to condense the products. The system is maintained under a low pressure (vacuum).

-

Pyrolysis: Propionic anhydride is slowly distilled and passed through the heated quartz tube. The temperature of the furnace is typically maintained between 500-700 °C.

-

Trapping: The pyrolysate, containing this compound, unreacted starting material, and byproducts, is passed through the cold traps. This compound, being volatile, is collected in the liquid nitrogen-cooled traps.

-

Purification: The collected condensate is subjected to fractional distillation under reduced pressure to separate this compound from less volatile impurities. Due to its high reactivity, purification must be performed quickly and at low temperatures.

Characterization by Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for the unambiguous identification and structural characterization of gas-phase molecules like this compound.

Methodology:

-

Sample Introduction: A gaseous sample of purified this compound is introduced into the waveguide of a microwave spectrometer.

-

Data Acquisition: The sample is irradiated with microwave radiation, and the absorption of radiation at specific frequencies corresponding to rotational transitions is recorded.

-

Spectral Analysis: The observed rotational spectrum is analyzed to determine the rotational constants of the molecule.

-

Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a precise molecular structure, including bond lengths and angles, can be determined. The barrier to internal rotation of the methyl group can also be derived from the fine structure of the rotational transitions.[3]

Table 3: Experimentally Determined Rotational Constants and Barrier to Internal Rotation for this compound

| Parameter | Value | Unit | Reference |

| A | 26490.3 | MHz | [3] |

| B | 4458.85 | MHz | [3] |

| C | 4000.75 | MHz | [3] |

| V₃ (Barrier to internal rotation) | 1.18 | kcal/mol | [3] |

Mandatory Visualizations

References

The Reactivity of Methylketene with Simple Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methylketene (CH₃CH=C=O) with simple nucleophiles. Ketenes are highly reactive electrophilic species, making them valuable intermediates in organic synthesis. Understanding the kinetics and mechanisms of their reactions is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of reaction pathways.

Core Principles of this compound Reactivity

This compound is a highly electrophilic molecule due to the sp-hybridized central carbon atom of the C=C=O cumulene system. Nucleophilic attack can occur at this central carbonyl carbon. The presence of the methyl group introduces a moderate electron-donating effect compared to ketene (B1206846) (H₂C=C=O), which can slightly modulate its reactivity. Most reactions with nucleophiles proceed rapidly, often requiring specialized techniques for kinetic analysis.

Reactions with Simple Nucleophiles

The reactions of this compound with nucleophiles such as amines, alcohols, and water are fundamental transformations leading to the formation of amides, esters, and carboxylic acids, respectively.

Reaction with Amines (Aminolysis)

The reaction of ketenes with amines is a rapid and efficient method for forming amides. The mechanism and kinetics can be complex, often depending on the amine's structure and concentration. For many ketenes, the reaction with amines in acetonitrile (B52724) shows a mixed second- and third-order dependence on the amine concentration.[1] This suggests a mechanism involving one molecule of amine acting as the nucleophile and a second (and sometimes third) molecule acting as a base or general acid catalyst in subsequent steps.

Mechanism:

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of this compound to form a zwitterionic intermediate.

-

Proton Transfer: This intermediate is transient and is rapidly protonated. The proton transfer can be facilitated by another amine molecule, leading to the higher-order kinetics observed.

With tertiary amines, stable zwitterionic adducts can sometimes be observed, which can then undergo further reactions.[2]

Reaction with Alcohols (Alcoholysis)

This compound reacts with alcohols to produce propionate (B1217596) esters. The uncatalyzed reaction in non-hydroxylic solvents of low dielectric constant is often observed to be third-order with respect to the alcohol concentration.[3] This suggests a mechanism where multiple alcohol molecules participate in a cyclic, hydrogen-bonded transition state to facilitate proton transfer.

Mechanism:

-

Nucleophilic Attack: The alcohol oxygen attacks the ketene's carbonyl carbon.

-

Concerted Proton Transfer: A second alcohol molecule acts as a proton shuttle, simultaneously delivering a proton to the α-carbon and abstracting the proton from the attacking nucleophile.

These reactions can be significantly accelerated by acid catalysts. For instance, boron trifluoride catalyzes the addition of alcohols to dithis compound (B1620107) by forming a more reactive alcohol-BF₃ adduct that transfers a proton to the ketene in the rate-determining step.[4]

Reaction with Water (Hydrolysis)

The hydrolysis of this compound yields propionic acid. Similar to alcoholysis, the spontaneous addition of water to ketenes in dioxane is found to be third-order in water concentration at lower concentrations.[3] This points to a mechanism involving a cyclic transition state with two water molecules assisting the nucleophilic attack of a third.[3]

Mechanism:

-

Nucleophilic Attack: A water molecule attacks the carbonyl carbon.

-

Proton Transfer Cascade: Two additional water molecules are proposed to form a hydrogen-bonded bridge, facilitating the proton transfer required to form the enol intermediate, which then tautomerizes to propionic acid.

The reaction exhibits a kinetic isotope effect (kH₂O/kD₂O) of approximately 1.7–2.3, indicating that proton transfer is involved in the rate-determining step.[3]

Quantitative Data Summary

The following tables summarize representative kinetic data for the reactions of ketenes with simple nucleophiles. Note that much of the detailed kinetic work has been performed on analogues like dithis compound or diphenylketene; these values provide a strong basis for understanding the reactivity of this compound.

Table 1: Reaction of Ketenes with Alcohols

| Ketene | Alcohol | Catalyst | Solvent | Rate Law | Activation Energy (Ea) | Ref |

|---|---|---|---|---|---|---|

| Diphenylketene | Ethanol | None | Dioxane | Third-order in [EtOH] | ~1 kcal/mol | [3] |

| Dithis compound | Ethanol | BF₃ | Diethyl Ether | First-order in [Ketene] | Not specified | [4] |

| Dithis compound | Water | None | Dioxane | Third-order in [H₂O] | ~1 kcal/mol |[3] |

Table 2: Reaction of Ketenes with Amines

| Ketene | Amine | Solvent | Rate Law | Relative Reactivity | Ref |

|---|---|---|---|---|---|

| PhMe₂SiCH=C=O | n-BuNH₂ | CH₃CN | Mixed 2nd & 3rd order in [Amine] | k(n-BuNH₂)/k(H₂O) ≈ 10¹³ | [1] |

| PhMe₂SiCH=C=O | CF₃CH₂NH₂ | CH₃CN | Mixed 2nd & 3rd order in [Amine] | n-BuNH₂ is 1.7 x 10⁷ times more reactive | [1] |

| Arylketenes | Tertiary Amines | Acetonitrile | Reversible zwitterion formation | Not applicable |[2] |

Experimental Protocols

Caution: Ketenes are toxic and highly reactive gases. All manipulations should be performed in a well-ventilated fume hood by trained personnel.

Generation of this compound (In Situ)

This compound is unstable and typically generated in situ for immediate use.[5] A common method is the dehydrochlorination of propanoyl chloride.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The reaction is maintained under an inert atmosphere (N₂ or Ar).

-

Reagents: Dissolve the substrate that will react with the ketene in a dry, aprotic solvent (e.g., THF, diethyl ether) in the reaction flask and cool to -78 °C using a dry ice/acetone bath.

-

Base Addition: In a separate flask, prepare a solution of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in the same solvent.

-

Ketene Generation: Slowly add a solution of propanoyl chloride to the cooled reaction flask containing the substrate. Subsequently, add the triethylamine solution dropwise to the reaction mixture. The triethylamine will react with the acid chloride to eliminate HCl and form this compound, which is then consumed by the substrate in the flask.[6]

Protocol for Kinetic Analysis

The rapid nature of ketene reactions often necessitates stopped-flow spectrophotometry.

Methodology:

-

Reagent Preparation: Prepare a solution of freshly generated this compound in a suitable solvent (e.g., acetonitrile, dioxane) and a separate solution of the nucleophile at the desired concentration.

-

Spectrophotometric Monitoring: Ketenes have a characteristic infrared absorption band around 2100-2150 cm⁻¹ and can also be monitored by UV-Vis spectroscopy.

-

Data Acquisition: Rapidly mix the two solutions in a stopped-flow apparatus. Monitor the decay of the ketene absorbance signal over time at a fixed wavelength.

-

Kinetic Analysis: Analyze the resulting kinetic trace (absorbance vs. time) to determine the observed rate constant (k_obs). By varying the concentration of the nucleophile and observing the effect on k_obs, the rate law and the rate constants for the reaction can be determined.

Visualizations of Pathways and Workflows

Reaction Mechanisms

References

- 1. Amination of Ketenes: Kinetic and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketene reactions with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanisms of the reactions of ketenes with water and alcohols in dioxane solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Ketene - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Potential Research Directions in Methylketene Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylketene (CH₃CH=C=O), a reactive and versatile ketene (B1206846) derivative, presents a wealth of opportunities for synthetic chemists. Its unique electronic structure and reactivity profile make it a valuable C2 building block for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery. This technical guide explores promising research avenues in this compound chemistry, providing insights into its cycloaddition reactions, asymmetric catalysis, potential for polymerization, and applications in the synthesis of bioactive molecules.

Generation of this compound

The transient nature of this compound necessitates its in-situ generation. A widely employed method is the dehydrochlorination of propionyl chloride with a non-nucleophilic base, such as triethylamine (B128534). This procedure, often referred to as Ward's procedure, provides a reliable source of this compound for subsequent reactions.

Experimental Protocol: In-situ Generation of this compound

Materials:

-

Propionyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., diethyl ether, THF, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of the substrate for the subsequent reaction is prepared in an anhydrous solvent under an inert atmosphere and cooled to an appropriate temperature (typically -78 °C to 0 °C).

-

To this solution, a solution of propionyl chloride in the same anhydrous solvent is added dropwise.

-

A solution of triethylamine in the anhydrous solvent is then added slowly to the reaction mixture. The formation of triethylammonium (B8662869) chloride as a white precipitate indicates the generation of this compound.

-

The reaction mixture is stirred at the chosen temperature for the desired period to allow the in-situ generated this compound to react with the substrate.

Note: The reaction conditions, including solvent, temperature, and addition rates, should be optimized for each specific application to maximize yield and selectivity.

Cycloaddition Reactions: A Gateway to Diverse Scaffolds

This compound readily participates in a variety of cycloaddition reactions, providing access to a range of cyclic compounds. These reactions are of particular interest due to their potential for creating stereochemically rich and complex molecular frameworks.

[2+2] Cycloadditions

The [2+2] cycloaddition of this compound with alkenes is a powerful method for the synthesis of cyclobutanones. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of the alkene and the reaction conditions.

-

With Electron-Rich Olefins: this compound reacts readily with electron-rich olefins, such as enamines and vinyl ethers, to afford the corresponding cyclobutanone (B123998) adducts in good yields. These reactions are believed to proceed through a concerted [π²s + π²a] cycloaddition mechanism.

-

With Electron-Poor Olefins: The reaction of this compound with electron-deficient olefins is generally less facile and may require Lewis acid catalysis to proceed efficiently. Lewis acids can activate the ketene, making it more electrophilic and promoting the cycloaddition.

Potential Research Directions:

-

Development of novel catalytic systems, including chiral Lewis acids, to control the enantioselectivity of [2+2] cycloadditions of this compound.

-

Exploration of intramolecular [2+2] cycloadditions of substrates containing both a ketene precursor and an alkene moiety for the synthesis of bicyclic and polycyclic systems.

-

Investigation of the utility of the resulting cyclobutanones as synthetic intermediates for the preparation of more complex molecules.

[4+2] Cycloadditions (Diels-Alder Reactions)

This compound can also act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. However, ketenes are known to be poor dienophiles in thermal Diels-Alder reactions. Often, they participate in a hetero-Diels-Alder reaction followed by a Claisen rearrangement, leading to formal [2+2] adducts. The use of "masked ketenes" or specific catalytic conditions can favor the desired [4+2] cycloaddition pathway.

Potential Research Directions:

-

Investigation of Lewis acid catalysis to promote the [4+2] cycloaddition of this compound with various dienes and to control the regioselectivity and stereoselectivity of the reaction.

-

Development of new this compound surrogates or "masked ketenes" that readily undergo [4+2] cycloadditions and can be subsequently converted to the corresponding cycloadducts of this compound itself.

-

Application of intramolecular Diels-Alder reactions of substrates containing a this compound precursor and a diene to construct complex polycyclic frameworks found in natural products.

Asymmetric Catalysis: Unlocking Chiral Architectures

The development of asymmetric catalytic methods for reactions involving this compound is a highly promising area of research. The ability to control the stereochemistry of these reactions would provide access to a wide range of enantioenriched building blocks for the synthesis of chiral drugs and other bioactive molecules.

Asymmetric Dimerization of this compound

A notable advancement in this area is the catalytic, asymmetric dimerization of this compound to produce chiral β-lactones. This transformation can be achieved with high enantioselectivity using chiral tertiary amine catalysts, such as cinchona alkaloids.

These chiral β-lactones are valuable synthetic intermediates, particularly for the synthesis of polypropionates, a common structural motif in many natural products, including macrolide antibiotics.

Table 1: Asymmetric Dimerization of this compound

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Cinchona Alkaloid Derivative | Toluene | -78 | 85 | >95 |

| Modified Brucine | CH₂Cl₂ | -60 | 78 | 92 |

Potential Research Directions:

-

Design and synthesis of new, more efficient, and selective chiral catalysts for the asymmetric dimerization of this compound.

-

Expansion of the substrate scope to include other substituted ketenes.

-

Development of stereoselective transformations of the resulting β-lactones, such as aldol (B89426) reactions, to access a wider range of chiral building blocks.[1]

This compound in Total Synthesis

The utility of this compound as a building block in the total synthesis of natural products is an area with significant potential for growth. The ability to introduce a propionate (B1217596) unit with stereochemical control makes it a powerful tool for the synthesis of complex polyketides.

Synthesis of Polypropionates and Macrolides

The asymmetric dimerization of this compound provides a direct entry into chiral polypropionate synthons. These can be further elaborated to construct the complex carbon skeletons of macrolide antibiotics and other polyketide natural products.[1][2]

Synthesis of Siphonarienes

The asymmetric dimerization of this compound has been successfully applied to the synthesis of the (2S, 4S, 6S)-trimethylnonyl subunit found in the siphonariene class of marine natural products.[1][3] This demonstrates the practical utility of this methodology in the construction of stereochemically defined fragments of complex molecules.

Potential Research Directions:

-

Identification of new natural product targets that can be synthesized efficiently using this compound-based strategies.

-

Development of novel cascade reactions involving this compound to rapidly build molecular complexity.

-

Exploration of the use of this compound in the synthesis of non-natural bioactive molecules and drug candidates.

Polymerization of this compound: An Unexplored Frontier

The polymerization of ketenes is a less explored area of polymer chemistry. While the polymerization of some substituted ketenes has been reported, there is a significant lack of research on the polymerization of this compound. Given the reactivity of its carbon-carbon double bond, this compound could potentially undergo polymerization to form novel polymers with interesting properties.

Potential Research Directions:

-

Investigation of different polymerization methods, including radical, anionic, and cationic polymerization, to induce the polymerization of this compound.

-

Characterization of the resulting polymers to determine their structure, molecular weight, and physical properties.

-

Exploration of the potential applications of poly(this compound) and its derivatives in materials science and other fields.

Computational Studies: Guiding Future Research

Theoretical and computational studies can play a crucial role in advancing the field of this compound chemistry. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and experiments.

Potential Research Directions:

-

In-depth computational studies of the mechanisms of [2+2] and [4+2] cycloadditions of this compound to elucidate the factors that control reactivity and selectivity.

-

Theoretical modeling of the transition states in asymmetric catalytic reactions involving this compound to understand the origins of enantioselectivity.

-

Computational screening of potential catalysts for known and novel reactions of this compound to accelerate the discovery of new synthetic methodologies.

Conclusion

This compound chemistry remains a fertile ground for discovery. The potential for developing novel cycloaddition reactions, advancing asymmetric catalysis, exploring its polymerization, and applying it to the synthesis of complex and biologically important molecules is vast. By pursuing the research directions outlined in this guide, chemists can unlock the full potential of this versatile C2 building block and contribute to the advancement of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Methylketene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylketene (CH₃CHCO), a reactive intermediate in various chemical processes, plays a crucial role in combustion chemistry, atmospheric science, and organic synthesis. A comprehensive understanding of its fundamental reaction mechanisms is paramount for accurately modeling complex chemical systems and for the rational design of synthetic pathways. This technical guide provides a detailed overview of the core unimolecular and bimolecular reaction pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Unimolecular Reactions of this compound

The unimolecular reactions of this compound are primarily governed by the input of energy, typically through pyrolysis or photoexcitation, leading to decomposition or isomerization.

Thermal Decomposition (Pyrolysis)

At elevated temperatures, this compound undergoes unimolecular decomposition. Experimental studies involving microreactor flow experiments with photoionization mass spectrometry have shown that this compound begins to decompose at temperatures above 1300 K. The primary decomposition pathways lead to the formation of ethylene (B1197577) and carbon monoxide.

Table 1: Products from the Pyrolysis of this compound

| Temperature Range (K) | Major Products | Minor Products | Experimental Technique |

| > 1300 | Ethylene (C₂H₄), Carbon Monoxide (CO) | Methyl radical (CH₃) | Microreactor flow experiments with photoionization mass spectrometry |

Photodissociation

The photodissociation of this compound is wavelength-dependent and proceeds through different electronic excited states. Upon absorption of ultraviolet radiation, this compound can dissociate into various radical and molecular products.

Table 2: Quantitative Data for the Photodissociation of this compound

| Wavelength (nm) | Primary Products | Quantum Yield (Φ) | Experimental Technique |

| 193 | CH₃CH + CO | Not specified | Laser photodissociation with product energy distribution analysis |

| 248 | CH₃ + HCCO | Near unity | Pulsed laser photolysis with gas-chromatographic analysis |

| 308 | CH₃ + HCCO | Decreases with decreasing temperature and increasing pressure | Pulsed laser photolysis with gas-chromatographic analysis |

Experimental Protocol: Pulsed Laser Photolysis of this compound

A typical experimental setup for studying the photodissociation of this compound involves a pulsed laser photolysis (PLP) system coupled with a detection method such as gas chromatography (GC) or mass spectrometry.

-

Sample Preparation: A gas mixture of this compound, often diluted in an inert buffer gas like nitrogen or argon, is prepared in a temperature-controlled reaction cell.

-

Photolysis: A pulsed excimer laser (e.g., operating at 248 nm or 308 nm) is used to irradiate the gas mixture, initiating the photodissociation of this compound.

-

Product Detection: The reaction products are sampled from the cell and analyzed. For stable products like ethylene, gas chromatography with a flame ionization detector (GC-FID) is commonly used. For radical species, techniques like photoionization mass spectrometry are employed.

-

Quantum Yield Determination: The quantum yield is determined by actinometry, where a reference compound with a well-known quantum yield (e.g., acetone) is photolyzed under the same conditions. The amount of product formed from this compound is compared to the amount of product from the actinometer to calculate the quantum yield.

Bimolecular Reactions of this compound

This compound readily reacts with various atoms and radicals, with these reactions being of particular importance in atmospheric and combustion environments.

Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical is a key atmospheric removal process. Theoretical studies have elucidated a mechanism involving the addition of the OH radical to the C=C double bond, followed by dissociation of the resulting adduct.[1]

Table 3: Rate Constants for the Reaction of this compound with •OH

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method |

| 298 | 7.60 x 10⁻¹¹ | Theoretical (RRKM theory)[1] |

| 200-2000 | Temperature-dependent expression available | Theoretical (RRKM theory)[1] |

Experimental Protocol: Discharge-Flow Technique for Studying Radical Reactions

The kinetics of the reaction between this compound and OH radicals can be studied using a discharge-flow system coupled with a detection method like laser-induced fluorescence (LIF) or mass spectrometry.

-

Radical Generation: OH radicals are typically generated in a side arm of the main flow tube by passing a mixture of a precursor (e.g., H₂ in He) through a microwave discharge.

-

Reactant Introduction: A known concentration of this compound is introduced into the main flow tube through a movable injector.

-